molecular formula C17H22N2O2 B12801049 Naphthocaine CAS No. 5656-83-7

Naphthocaine

Cat. No.: B12801049
CAS No.: 5656-83-7
M. Wt: 286.37 g/mol
InChI Key: ZSYWYFNJKDJHKS-UHFFFAOYSA-N
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Description

Naphthocaine, chemically known as the β-diethylaminoethyl ester of 4-amino-1-naphthoic acid hydrochloride, is a synthetic local anesthetic first studied in the 1940s . Its molecular formula is C₁₇H₂₂N₂O₂ (free base), and it is structurally characterized by a naphthalene ring system coupled with a diethylaminoethyl ester group . Early pharmacological studies demonstrated its superior anesthetic potency compared to cocaine and procaine, with a minimum effective concentration of 0.025% for nerve blockade .

Properties

CAS No.

5656-83-7

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-3-19(4-2)11-12-21-17(20)15-9-10-16(18)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12,18H2,1-2H3

InChI Key

ZSYWYFNJKDJHKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthocaine can be synthesized through the esterification of 4-amino-1-naphthoic acid with beta-diethylaminoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and the final product is subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Naphthocaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Naphthocaine exerts its effects primarily through the inhibition of sodium ion channels in nerve cells. By blocking these channels, this compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but with a higher potency and longer duration of action .

Comparison with Similar Compounds

Molecular Structure and Formula

Naphthocaine shares structural similarities with other ester-type local anesthetics like cocaine and procaine but differs in its naphthalene backbone:

  • This compound: C₁₇H₂₂N₂O₂ (4-amino-1-naphthoic acid esterified with β-diethylaminoethanol) .
  • Cocaine: C₁₇H₂₁NO₄ (benzoylmethylecgonine, a tropane alkaloid).
  • Procaine: C₁₃H₂₀N₂O₂ (para-aminobenzoic acid esterified with diethylaminoethanol).

Key Structural Differences :

  • Cocaine contains a methyl ester and tropane ring, contributing to its vasoconstrictive properties, whereas this compound lacks these features .

Pharmacological Efficacy

Compound Minimum Effective Concentration (%) Anesthetic Index (Relative to Cocaine) Duration of Action (Guinea Pig Intradermal)
This compound 0.025 8.4 Longer than procaine
Cocaine 0.25 1.0 Moderate
Procaine 0.5–1.0 0.2–0.5 Short
  • Anesthetic Index : this compound’s index of 8.4 (vs. cocaine = 1.0) highlights its superior potency, attributed to enhanced lipid solubility and receptor affinity .
  • Topical Efficacy : In rabbit cornea tests, 0.5% this compound achieved faster and deeper anesthesia than equivalent cocaine concentrations .

Toxicity Profile

Compound LD₅₀ (Subcutaneous, Mice, mg/kg) Key Toxic Effects
This compound 107 Clonic-tonic convulsions, respiratory failure
Cocaine 127 Corneal ulceration, cardiovascular collapse
Procaine 200–300 CNS depression, methemoglobinemia (rare)
  • This compound’s lower LD₅₀ in mice (107 mg/kg) and rabbits (54 mg/kg) indicates higher acute toxicity than cocaine .
  • Mechanism of Toxicity : this compound induces respiratory failure via central nervous system depression, whereas cocaine primarily causes cardiovascular complications .

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